1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that features a thiophene ring and a pyrrolidine-2,5-dione moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrrolidine-2,5-dione is a nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of Pyrrolidine-2,5-dione: Pyrrolidine-2,5-dione can be synthesized through the cyclization of glutamic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation using bromine or chlorination.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.
Scientific Research Applications
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the pyrrolidine-2,5-dione moiety can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione can be compared with other thiophene and pyrrolidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Pyrrolidine Derivatives: Compounds like proline and its derivatives are important in medicinal chemistry for their role in protein synthesis and enzyme inhibition.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with a diverse range of biological targets.
Properties
CAS No. |
177961-90-9 |
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Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H9NO4S/c12-8-1-2-9(13)11(8)15-10(14)5-7-3-4-16-6-7/h3-4,6H,1-2,5H2 |
InChI Key |
IXHDOMZFBCFOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
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